2-Amino-3-hydroxybenzoic acid

Catalog No.
S569460
CAS No.
548-93-6
M.F
C7H7NO3
M. Wt
153.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-hydroxybenzoic acid

CAS Number

548-93-6

Product Name

2-Amino-3-hydroxybenzoic acid

IUPAC Name

2-amino-3-hydroxybenzoic acid

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C7H7NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,8H2,(H,10,11)

InChI Key

WJXSWCUQABXPFS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)N)C(=O)O

Solubility

SLIGHTLY SOL IN WATER, SOL IN HOT WATER, ALCOHOL, ETHER; SOL IN CHLOROFORM

Synonyms

3 Hydroxyanthranilic Acid, 3-Hydroxyanthranilic Acid, Acid, 3-Hydroxyanthranilic

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C(=O)O

Immunomodulation and Inflammation

Studies suggest 3-HAA may possess anti-inflammatory properties. Research in mice and the roundworm Caenorhabditis elegans demonstrates its ability to:

  • Suppress the activation of the pro-inflammatory transcription factor NF-κB [].
  • Reduce the activity of dendritic cells, which stimulate T cells, contributing to a muted inflammatory response [].
  • Decrease the production of inflammatory markers like monocyte chemoattractant protein-1 (MCP-1) [].

These findings suggest 3-HAA could be a potential target for developing anti-inflammatory therapeutics [].

Neurodegenerative Diseases

  • Protect against oxidative stress in the context of aging in C. elegans [].
  • Inhibit the production of quinolinic acid by blocking the enzyme responsible for its conversion from 3-HAA [].

2-Amino-3-hydroxybenzoic acid, commonly known as 3-hydroxyanthranilic acid, is an aromatic compound with the molecular formula C7H7NO3C_7H_7NO_3 and a molecular weight of approximately 153.14 g/mol. It is characterized by the presence of both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a benzene ring, specifically at the 2 and 3 positions, respectively. This compound is classified as a derivative of benzoic acid and is recognized for its role in various biological processes and its potential therapeutic applications .

Research suggests that 3-HAA may play a role in regulating lifespan and age-related health decline []. Studies in worms (Caenorhabditis elegans) and mice indicate that increased levels of 3-HAA are associated with longer lifespans []. This effect is thought to be mediated by its ability to activate antioxidant pathways and improve stress resistance in cells [].

, primarily due to its functional groups:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it act as a weak acid.
  • Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.

One notable reaction involving this compound is its conversion to other derivatives through acylation or alkylation processes, which can modify its biological activity .

Research indicates that 2-amino-3-hydroxybenzoic acid exhibits various biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, thereby contributing to cellular protection against oxidative stress.
  • Neuroprotective Effects: Studies suggest that this compound may have protective effects on neuronal cells, potentially aiding in conditions like neurodegeneration.
  • Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in metabolic pathways, impacting processes such as tryptophan metabolism .

Several methods exist for synthesizing 2-amino-3-hydroxybenzoic acid:

  • From Anthranilic Acid: Hydroxylation of anthranilic acid using oxidizing agents can yield 2-amino-3-hydroxybenzoic acid.
  • Chemical Synthesis: It can be synthesized through multi-step organic synthesis involving the introduction of hydroxyl and amino groups onto a benzoic acid framework.
  • Biological Synthesis: Certain microorganisms are capable of producing this compound through metabolic pathways involving tryptophan .

The applications of 2-amino-3-hydroxybenzoic acid span various fields:

  • Pharmaceuticals: It is investigated for potential use in treating neurodegenerative diseases and as an antioxidant agent.
  • Biochemistry: Utilized as a biochemical probe in research to study metabolic pathways.
  • Agriculture: It may have applications in developing plant growth regulators due to its biological activity .

Studies on the interactions of 2-amino-3-hydroxybenzoic acid with other biomolecules reveal significant insights into its mechanism of action:

  • Protein Binding: Research indicates that it may bind to proteins involved in neurotransmission, influencing their activity.
  • Metabolic Interactions: The compound interacts with metabolic enzymes, affecting the metabolism of tryptophan and related compounds .

These interactions highlight its potential therapeutic relevance and influence on biochemical pathways.

Several compounds share structural similarities with 2-amino-3-hydroxybenzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Anthranilic AcidContains an amino group and a carboxylic acidPrecursor for many pharmaceutical compounds
Salicylic AcidHydroxyl group at position 2 on a benzene ringKnown for anti-inflammatory properties
5-HydroxytryptophanIndole ring structure with hydroxyl groupPrecursor to serotonin
3-HydroxykynurenineHydroxylated derivative of kynurenineInvolved in tryptophan metabolism

The uniqueness of 2-amino-3-hydroxybenzoic acid lies in its specific positioning of functional groups, which influences its biological activity and potential therapeutic applications compared to these similar compounds .

Tryptophan Catabolism Mechanisms

2-Amino-3-hydroxybenzoic acid, also known as 3-hydroxyanthranilic acid, represents a critical intermediate in the kynurenine pathway of tryptophan metabolism [5] [8]. The formation of this compound occurs through a series of enzymatic transformations that constitute the major catabolic route for tryptophan, accounting for approximately 95% of dietary tryptophan degradation [21] [24].

The biosynthetic pathway begins with the conversion of tryptophan to N-formylkynurenine through the action of two key enzymes: indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase [17] [21]. Indoleamine 2,3-dioxygenase primarily operates in extrahepatic tissues and is highly responsive to inflammatory signals, while tryptophan 2,3-dioxygenase functions predominantly in the liver and accounts for approximately 90% of overall tryptophan catabolism [23] [41].

Following the initial oxidation step, N-formylkynurenine undergoes deformylation by arylformamidase to yield kynurenine, which serves as the central branching point in the pathway [21] [59]. From kynurenine, the pathway proceeds through kynurenine 3-monooxygenase to generate 3-hydroxykynurenine, which subsequently undergoes cleavage by kynureninase to produce 2-amino-3-hydroxybenzoic acid [18] [21]. This enzymatic sequence demonstrates remarkable substrate specificity, with kynureninase exhibiting distinct kinetic parameters for different substrates, including a Michaelis constant of 68.5 microM for 3-hydroxykynurenine [49].

The tryptophan catabolism mechanisms involve complex regulatory networks that respond to cellular metabolic demands and inflammatory conditions [19] [22]. The pathway demonstrates tissue-specific expression patterns, with the liver containing all necessary enzymes for complete tryptophan degradation to nicotinamide adenine dinucleotide, while brain tissue exhibits selective enzyme distribution that influences regional metabolite concentrations [59] [41].

Enzymatic Regulation of 2-Amino-3-hydroxybenzoic acid Production

The production of 2-amino-3-hydroxybenzoic acid is subject to sophisticated regulatory mechanisms that operate at multiple levels of enzyme control [20] [23]. Tryptophan 2,3-dioxygenase exhibits unique substrate-mediated stabilization through binding interactions at noncatalytic exosites located approximately 42 Å from the active site [20] [46]. When tryptophan concentrations are elevated, the amino acid binds to these exosites and stabilizes the tetrameric enzyme structure, promoting rapid tryptophan catabolism and maintaining homeostatic balance [20] [23].

Conversely, when tryptophan availability decreases, the absence of substrate binding at the exosites destabilizes the tetrameric structure, leading to dissociation into inactive monomers and dimers [20]. This conformational change unmasks a degradation signal that triggers polyubiquitination by Skp1-Cul1-F-box complexes, resulting in proteasome-mediated enzyme degradation and cessation of tryptophan catabolism [20] [23].

Indoleamine 2,3-dioxygenase regulation occurs primarily through transcriptional control mechanisms mediated by interferon-gamma and other inflammatory cytokines [22] [59]. This enzyme demonstrates rapid induction during immune activation, leading to increased production of kynurenine pathway metabolites, including 2-amino-3-hydroxybenzoic acid [22] [19]. The regulatory response serves dual functions: depleting tryptophan availability for pathogen proliferation and generating immunomodulatory metabolites that influence T-cell function [19] [22].

Kynurenine aminotransferase enzymes, which compete with the 2-amino-3-hydroxybenzoic acid biosynthetic branch for kynurenine substrate, exhibit allosteric regulation by alpha-ketoglutarate [45] [42]. Alpha-ketoglutarate significantly inhibits kynurenine aminotransferase activity, effectively redirecting metabolic flux toward 3-hydroxykynurenine formation and subsequent 2-amino-3-hydroxybenzoic acid production [45]. This regulatory mechanism demonstrates metabolic integration between amino acid catabolism and central carbon metabolism [45] [42].

The enzymatic regulation also involves cofactor availability and post-translational modifications [41] [17]. Iron availability influences 3-hydroxyanthranilic acid 3,4-dioxygenase activity, while pyridoxal 5'-phosphate availability affects kynurenine aminotransferase function [40] [41]. These cofactor dependencies provide additional regulatory checkpoints that fine-tune metabolite production in response to cellular nutritional status [41] [57].

Conversion to Quinolinic Acid via 3-hydroxyanthranilic acid 3,4-dioxygenase

The conversion of 2-amino-3-hydroxybenzoic acid to quinolinic acid represents a critical enzymatic transformation catalyzed by 3-hydroxyanthranilic acid 3,4-dioxygenase [10] [11] [12]. This monomeric cytosolic enzyme belongs to the family of intramolecular dioxygenases and contains nonheme ferrous iron as an essential cofactor [9] [16]. The enzyme demonstrates remarkable substrate specificity for 2-amino-3-hydroxybenzoic acid, with a Michaelis constant of 3 microM, indicating high affinity for its physiological substrate [47] [50].

The catalytic mechanism involves oxidative ring opening of the benzene ring in 2-amino-3-hydroxybenzoic acid through incorporation of molecular oxygen [16] [12]. Structural studies reveal that the enzyme active site contains two iron binding sites: the catalytic iron buried within a beta-barrel structure with histidine and glutamate ligands, and an additional iron-sulfur center located near the solvent surface [16] [12]. The catalytic iron site provides a vacant coordination position for dioxygen binding, facilitating the oxygenation reaction [16] [44].

The reaction proceeds through a complex series of intermediates, including substrate binding in both monodentate and bidentate configurations, followed by dioxygen activation and oxygen insertion [12] [50]. Crystallographic studies have captured multiple reaction intermediates, revealing substrate coordination through the deprotonated hydroxyl group and subsequent oxygen activation leading to ring cleavage [12] [16]. The product of this reaction, 2-amino-3-carboxymuconate semialdehyde, spontaneously cyclizes to form quinolinic acid through a nonenzymatic process [11] [27] [26].

The enzyme exhibits pH-dependent activity with an optimal range between 6.5 and 8.0 [25] [36]. Kinetic analyses demonstrate that the enzyme can be irreversibly inhibited by halogenated derivatives of 2-amino-3-hydroxybenzoic acid, particularly 4-chloro-3-hydroxyanthranilic acid, which generates superoxide radicals and forms catalytically incompetent ternary complexes [50] [16]. The enzyme also demonstrates substrate-induced conformational changes that optimize the active site architecture for catalysis [50] [36].

Metabolic flux analysis reveals that approximately 90% of 2-amino-3-hydroxybenzoic acid undergoes conversion through 3-hydroxyanthranilic acid 3,4-dioxygenase under physiological conditions [21] [53]. This high conversion efficiency ensures effective channeling of the metabolite toward quinolinic acid formation and subsequent nicotinamide adenine dinucleotide biosynthesis [15] [21].

Role in NAD+ Biosynthesis Pathway

2-Amino-3-hydroxybenzoic acid serves as an essential precursor in the de novo nicotinamide adenine dinucleotide biosynthesis pathway, representing the sole route for generating this critical cofactor from tryptophan [15] [21]. The kynurenine pathway, of which 2-amino-3-hydroxybenzoic acid is a key intermediate, provides the primary mechanism for nicotinamide adenine dinucleotide synthesis in mammalian cells [21] [58].

Following its conversion by 3-hydroxyanthranilic acid 3,4-dioxygenase, the resulting 2-amino-3-carboxymuconate semialdehyde undergoes spontaneous cyclization to form quinolinic acid [26] [27] [29]. Quinolinic acid then serves as the direct precursor for the pyridine ring of nicotinamide adenine dinucleotide through the action of quinolinic acid phosphoribosyltransferase, which converts quinolinic acid to nicotinic acid mononucleotide [15] [21]. This transformation represents a critical branching point where the organic nitrogen and carbon framework derived from tryptophan becomes incorporated into the cofactor structure [15] [16].

The nicotinamide adenine dinucleotide biosynthesis pathway demonstrates tissue-specific regulation with the liver serving as the primary site for de novo synthesis [15] [23]. Hepatic cells contain high concentrations of all necessary enzymes, including abundant 3-hydroxyanthranilic acid 3,4-dioxygenase activity that ensures efficient conversion of 2-amino-3-hydroxybenzoic acid to downstream products [47] [41]. Brain tissue exhibits lower enzyme activities but maintains local nicotinamide adenine dinucleotide production through this pathway [47] [59].

The pathway demonstrates remarkable metabolic integration with cellular energy status and stress responses [58] [21]. During periods of increased metabolic demand or oxidative stress, enhanced tryptophan catabolism through the kynurenine pathway provides additional nicotinamide adenine dinucleotide precursors to maintain cofactor homeostasis [58] [21]. This regulatory mechanism ensures adequate nicotinamide adenine dinucleotide availability for critical cellular processes including DNA repair, calcium signaling, and chromatin modification [58] [15].

The conversion efficiency from 2-amino-3-hydroxybenzoic acid to quinolinic acid approaches near-complete utilization under normal physiological conditions [53] [29]. However, this efficiency can be modulated by the competing enzyme 2-amino-3-carboxymuconate semialdehyde decarboxylase, which diverts the immediate product toward alternative metabolic fates [25] [31]. The relative activities of these competing pathways determine the ultimate yield of quinolinic acid and subsequent nicotinamide adenine dinucleotide synthesis [25] [53].

Metabolic Flux Analysis in Cellular Systems

Metabolic flux analysis of 2-amino-3-hydroxybenzoic acid in cellular systems reveals complex regulatory networks that control metabolite distribution and pathway efficiency [53] [33]. The compound occupies a strategic position in tryptophan metabolism where multiple enzymatic and nonenzymatic processes compete for substrate utilization [53] [60].

Quantitative flux measurements demonstrate that approximately 95% of cellular tryptophan enters the kynurenine pathway, with subsequent conversion through multiple enzymatic steps leading to 2-amino-3-hydroxybenzoic acid formation [24] [53]. The metabolic flux through this intermediate shows tissue-specific variations, with hepatic cells processing the majority of systemic tryptophan load while brain tissue maintains localized metabolism with distinct flux patterns [41] [59].

The critical branching point occurs at the 2-amino-3-carboxymuconate semialdehyde intermediate, where enzymatic and nonenzymatic pathways compete for substrate [53] [29]. Under physiological conditions, the spontaneous cyclization to quinolinic acid represents approximately 1.4% of total flux, maintaining a ratio of 1:72 between quinolinic acid formation and enzymatic conversion to aminomuconate semialdehyde [25] [53]. This distribution reflects the high activity of 2-amino-3-carboxymuconate semialdehyde decarboxylase, particularly in kidney and liver tissues [25] [31].

Flux control analysis reveals that 3-hydroxyanthranilic acid 3,4-dioxygenase exerts significant control over quinolinic acid formation, with enzyme activity directly correlating with downstream metabolite production [53] [47]. The enzyme demonstrates rapid turnover kinetics with substrate concentrations typically operating near the Michaelis constant, providing sensitive response to changes in 2-amino-3-hydroxybenzoic acid availability [47] [50].

Cellular flux measurements using isotopic labeling techniques demonstrate dynamic responses to metabolic perturbations [35] [38]. During inflammatory conditions, increased indoleamine 2,3-dioxygenase activity elevates upstream metabolite production, leading to proportional increases in 2-amino-3-hydroxybenzoic acid flux [22] [35]. Conversely, nutritional tryptophan restriction rapidly reduces flux through the entire pathway, demonstrating tight coupling between substrate availability and metabolic output [56] [35].

The metabolic flux analysis also reveals compartmentalization effects within cellular systems [32] [35]. While 3-hydroxyanthranilic acid 3,4-dioxygenase operates in the cytosolic compartment, downstream nicotinamide adenine dinucleotide synthesis involves both cytosolic and nuclear enzymes, creating spatial constraints on metabolite distribution [15] [32]. These compartmentalization patterns influence overall pathway efficiency and contribute to tissue-specific variations in metabolite concentrations [32] [58].

EnzymeSubstrateKm (μM)kcat (s⁻¹)pH OptimumCofactor
3-Hydroxyanthranilic acid 3,4-dioxygenase3-Hydroxyanthranilic acid3.0 [47]Variable [50]6.5-8.0 [25]Fe²⁺ [16]
Kynurenine aminotransferase IL-Kynurenine233.0 [49]Not specified8.4 [49]Pyridoxal 5'-phosphate [40]
Kynurenine aminotransferase IIL-Kynurenine26.3 [42]Not specifiedNot specifiedPyridoxal 5'-phosphate [40]
2-Amino-3-carboxymuconate semialdehyde decarboxylase2-Amino-3-carboxymuconate semialdehyde6.5 [25]1.0 [25]6.5-8.0 [25]Zn²⁺ [25]
Branch PointPercentage of Total Flux (%)Regulatory EnzymeTissue Distribution
Tryptophan → Kynurenine pathway95.0 [24]Indoleamine 2,3-dioxygenase / Tryptophan 2,3-dioxygenase [17]Liver (90%), Extrahepatic (10%) [23]
3-Hydroxyanthranilic acid → 2-Amino-3-carboxymuconate semialdehyde90.0 [21]3-Hydroxyanthranilic acid 3,4-dioxygenase [10]Liver, Kidney, Brain (astroglia) [47]
2-Amino-3-carboxymuconate semialdehyde → Quinolinic acid (non-enzymatic)1.4 [25]Spontaneous cyclization [26]All tissues with substrate formation [29]
2-Amino-3-carboxymuconate semialdehyde → Aminomuconate semialdehyde (enzymatic)98.6 [25]2-Amino-3-carboxymuconate semialdehyde decarboxylase [25]Kidney > Liver > Brain [25]
Regulatory MechanismTarget EnzymeMechanismPhysiological Significance
Substrate availability controlTryptophan 2,3-dioxygenaseTryptophan binding to noncatalytic exosites stabilizes enzyme [20]Maintains tryptophan homeostasis [20]
Allosteric regulationKynurenine aminotransferaseAlpha-ketoglutarate inhibition of kynurenic acid synthesis [45]Controls neurotransmitter balance [45]
Competitive inhibition2-Amino-3-carboxymuconate semialdehyde decarboxylaseQuinolinic acid, picolinic acid, and kynurenic acid inhibition [25]Regulates nicotinamide adenine dinucleotide biosynthesis flux [25]
Post-translational modificationTryptophan 2,3-dioxygenaseUbiquitin-proteasome degradation when tryptophan is scarce [20]Prevents hypotryptophanemia [20]

Physical Description

Solid

Color/Form

LEAFLETS IN WATER

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

153.042593085 g/mol

Monoisotopic Mass

153.042593085 g/mol

Heavy Atom Count

11

Appearance

Assay:≥98%A crystalline solid

Melting Point

164 °C

UNII

1UQB1BT4OT

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Free Radical Scavengers

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

548-93-6

Absorption Distribution and Excretion

SIGNIFICANT PERCENTAGE OF PT WITH NON-OCCUPATIONAL 'SPONTANEOUS' BLADDER CANCER EXCRETE HIGHER AMT OF...3-HYDROXYANTHRANILIC ACID THAN NORMAL CONTROL INDIVIDUALS...
...EXCRETED MAINLY IN FREE FORM IN HUMAN SUBJECTS, AS SULFATE ESTERS IN RATS, & AS GLUCURONIDES IN GUINEA-PIGS.
FOLLOWING IP INJECTION OF 0.2 MUMOLE (14)C-3-HYDROXYANTHRANILIC ACID TO MICE, 54 & 64% OF (14)C RECOVERED WAS FOUND IN CO2, AFTER 1 & 24 HR, RESPECTIVELY. AT 24 HR CARCASS & FECES CONTAINED 19% OF (14)C, & ONLY 17% WAS FOUND IN URINE.
AFTER SC INJECTION OF (3)H-LABELED 3-HYDROXYANTHRANILIC ACID INTO MICE, (3)H WAS DISTRIBUTED MAINLY IN LIVER & KIDNEYS, & AFTER 6 HR, (3)H REMAINED IN LYMPHOID ORGANS.
For more Absorption, Distribution and Excretion (Complete) data for 2-AMINO-3-HYDROXY-BENZOIC ACID (6 total), please visit the HSDB record page.

Metabolism Metabolites

YIELDS 2-AMINO-3-CARBOXYPHENYL SULFATE IN GUINEA PIGS, MICE & RATS; WATANABE M & MINEGISHI K, BIOCHEM PHARMAC, 21, 1347 (1972). YIELDS CINNABARINIC ACID IN RATS; SUBBA RAO PV & VAIDYANATHAN CS, BIOCHEM J, 99, 317 (1966). IN MICE, MORGAN LR, SINGH R, SYLVES T V & WEIMORTS D, CANCER RES, 27, 2395 (1967). /FROM TABLE/
YIELDS ALPHA-AMINO-BETA-CARBOXYMUCONIC SEMIALDEHYDE IN PIG. WISS O & BETTENDORF G, HOPPE-SEYLER'S Z PHYSIOL CHEM, 306, 10 (1957). YIELDS 2-AMINO-3-CARBOXYPHENYL-BETA-D-GLUCURONIDE IN GUINEA PIGS, MICE, RATS; WATANABE M, CHKUBO K & TAMURA Z, BIOCHEM PHARMAC, 21, 1337 (1972). /FROM TABLE/
INCUBATION OF 3-HYDROXYANTHRANILIC ACID WITH 100,000 G SUPERNATANT OF MALE RAT LIVER, PRODUCED TRACES OF 3-METHOXYANTHRANILIC ACID.
NO SIGNIFICANT DIFFERENCES IN LEVEL OF ACTIVITY WERE FOUND AMONG STRAINS FOR HYDROXYANTHRANILATE OXYGENASE.

Wikipedia

3-Hydroxyanthranilic_acid

Clinical Laboratory Methods

SPECTROPHOTOMETRY IN URINE.

Interactions

TRYPTOPHAN ADMIN RAISED OUTPUT OF FREE FORM /OF 3-HYDROXYANTHRANILIC ACID/ PRINCIPALLY IN HUMAN URINE...
EFFECT OF CIGARETTE SMOKING ON (CARCINOGEN) 3-HYDROXY ANTHRANILIC ACID EXCRETION WAS STUDIED ON 20 NORMAL INDIVIDUALS IN FASTING STATE. SMOKING INCR EXCRETION OF THIS METABOLITE IN URINE SIGNIFICANTLY.

Dates

Modify: 2023-08-15

Characterization of a 3-hydroxyanthranilic acid 6-hydroxylase involved in paulomycin biosynthesis

Yong Ding, Min Wang, Jine Li, Pengwei Li, Zhenyan Guo, Yihua Chen
PMID: 33493986   DOI: 10.1016/j.bbrc.2021.01.042

Abstract

Paulomycins (PAUs) refer to a group of glycosylated antibiotics with attractive antibacterial activities against Gram-positive bacteria. They contain a special ring A moiety that is prone to dehydrate between C-4 and C-5 to a quinone-type form at acidic condition, which will reduce the antibacterial activities of PAUs significantly. Elucidation of the biosynthetic mechanism of the ring A moiety may facilitate its structure modifications by combinatorial biosynthesis to generate PAU analogues with enhanced bioactivity or stability. Previous studies showed that the ring A moiety is derived from chorismate, which is converted to 3-hydroxyanthranilic acid (3-HAA) by a 2-amino-2-deoxyisochorismate (ADIC) synthase, a 2,3-dihydro-3-hydroxyanthranilic acid (DHHA) synthase, and a DHHA dehydrogenase. Unfortunately, little is known about the conversion process from 3-HAA to the highly decorated ring A moiety of PAUs. In this work, we characterized Pau17 as an unprecedented 3-HAA 6-hydroxylase responsible for the conversion of 3-HAA to 3,6-DHAA by in vivo and in vitro studies, pushing one step forward toward elucidating the biosynthetic mechanism of the ring A moiety of PAUs.


Ultra-performance liquid chromatography-tandem mass spectrometry quantitative profiling of tryptophan metabolites in human plasma and its application to clinical study

Yun Chen, Hui Chen, Ganggang Shi, Min Yang, Fuchun Zheng, Zhijie Zheng, Shuyao Zhang, Shilong Zhong
PMID: 31586884   DOI: 10.1016/j.jchromb.2019.121745

Abstract

A sensitive, rapid and reliable ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated to assay tryptophan (TRP) and its nine metabolites, including kynurenine (KYN), kynurenic acid (KYNA), 3-hydroxykynurenine (3-HK), 3-hydroxyanthranilic acid (3-HAA), xanthurenic acid (XA), 5-hydroxytryptamine (5-HT), 5-hydroxyindoleacetic acid (5-HIAA), 3-indolepropionic acid (IPA) and 3-indoleacetic acid (IAA) in human plasma. Tryptophan-d5 (TRP-d5) and carbamazepine (CAR) were applied to the method quantification, where TRP-d5 was the corresponding internal standard (IS) for TRP and KYN, and CAR was the corresponding IS for the other analytes. Plasma samples were processed by deproteinisation with acetonitrile, followed by separation on an Acquity UPLC HSS T3 column by using gradient elution with 0.1% (v/v) formic acid in water and acetonitrile and detection by electrospray ionisation tandem mass spectrometry in positive ion multiple reaction monitoring (MRM) within a total run time of 5 min. The calibration ranges were 3-600 ng/mL for 3-HK, 1.5-300 ng/mL for 5-HT, 25-5000 ng/mL for KYN, 1-200 ng/mL for XA, 100-20,000 ng/mL for TRP, 5-1000 ng/mL for KYNA, 2-400 ng/mL for 3-HAA, 2.5-500 ng/mL for 5-HIAA and 10-2000 ng/mL for IAA and IPA. All intra- and inter-day analytical variations were acceptable. Matrix effect and recovery evaluation proved that matrix effect can be negligible, and sample preparation approach was effective. The newly developed method can simultaneously determine a panel of TRP metabolites and was successfully applied in the clinical study characterising TRP metabolism in healthy volunteers.


Kinetic Evaluation of Dye Decolorization by Fenton Processes in the Presence of 3-Hydroxyanthranilic Acid

Cássia Sidney Santana, Márcio Daniel Nicodemos Ramos, Camila Cristina Vieira Velloso, André Aguiar
PMID: 31067822   DOI: 10.3390/ijerph16091602

Abstract

The fungal metabolite 3-hydroxyanthranilic acid (3-HAA) was used as a redox mediatorwith the aim of increasing dye degradation by Fenton oxidative processes (Fe
/H
O
, Fe
/H
O
). ItsFe
-reducing activity can enhance the generation of reactive oxygen species as HO
radicals.Initially, the influence of 3-HAA on decolorization kinetics of five dyes (methylene blue,chromotrope 2R, methyl orange, phenol red, and safranin T) was investigated using decolorizationdata from a previous work conducted by the present research group. Fe
-containing reaction datawere well fitted with first-order and mainly second-order kinetic models, whereas the BMG(Behnajady, Modirshahla and Ghanbary) model obtained optimal fit to Fe
. Improvements inkinetic parameters (i.e., apparent rate constants and maximum oxidation capacity) were observedwith the addition of 3-HAA. In another set of experiments, a decrease in apparent activation energywas observed due to introducing 3-HAA into reactions containing either Fe
or Fe
in order todecolorize phenol red at different temperatures. This indicates that the redox mediator decreasesthe energy barrier so as to allow reactions to occur. Thus, based on recent experiments and thereaction kinetics models evaluated herein, pro-oxidant properties have been observed for 3-HAAin Fenton processes.


Serum Metabolic Profiles of the Tryptophan-Kynurenine Pathway in the high risk subjects of major depressive disorder

Masashi Sakurai, Yasuko Yamamoto, Noriyo Kanayama, Masaya Hasegawa, Akihiro Mouri, Masao Takemura, Hidetoshi Matsunami, Tomoya Miyauchi, Tatsuya Tokura, Hiroyuki Kimura, Mikiko Ito, Eri Umemura, Aiji Sato Boku, Wataru Nagashima, Takashi Tonoike, Kenichi Kurita, Norio Ozaki, Toshitaka Nabeshima, Kuniaki Saito
PMID: 32029791   DOI: 10.1038/s41598-020-58806-w

Abstract

Previous reports have shown that during chronic inflammation, the tryptophan (TRP)-kynurenine (KYN) pathway plays a pivotal role in the onset of depression. The aim of this study was to investigate the characteristics of the serum TRP-KYN pathway metabolite profile in high-risk subjects of major depressive disorder (HRMDD) defined by depression scores. The concentrations of TRP-KYN pathway metabolites {TRP, KYN, 3-hydroxyanthranilic acid (3HAA), 3-hydroxykynurenine (3HK), kynurenic acid (KYNA) and anthranilic acid (AA)} were assessed in serum from HRMDD, chronic pain disorder patients and healthy controls. In serum from HRMDD, elevated levels of AA and decreased levels of TRP were observed, but the levels of other metabolites were not changed. Furthermore, the change in the AA
/AA
ratio in subjects who progressed from a health. y state to a depressive state was correlated with an increase in the CES-D score. The level of IL-1 receptor antagonist (IL-1RA) was negatively correlated with that of AA. Interestingly, we confirmed AA as a possible biomarker for depression-related symptoms, since the metabolite profiles in the chronic pain disorder group and chronic unpredictable mild stress model mice were similar to those in the HRMDD. These results suggest that AA may be an effective marker for HRMDD.


Overexpression of kynurenic acid and 3-hydroxyanthranilic acid after rat traumatic brain injury

Arturo Mangas, Margarita Heredia, Adelaida Riolobos, Antonio De la Fuente, José María Criado, Javier Yajeya, Michel Geffard, Rafael Coveñas
PMID: 30426733   DOI: 10.4081/ejh.2018.2985

Abstract

Using an immunohistochemical technique, we have studied the distribution of kynuneric acid (KYNA) and 3-hydroxyanthranilic acid (3-HAA) in a rat brain injury model (trauma). The study was carried out inducing a cerebral ablation of the frontal motor cortex. Two mouse monoclonal specific antibodies previously developed by our group directed against KYNA and 3-HAA were used. In control animals (sham-operated), the expression of both KYNA and 3-HAA was not observed. In animals in which the ablation was performed, the highest number of immunoreactive cells containing KYNA or 3-HAA was observed in the region surrounding the lesion and the number of these cells decreased moving away from the lesion. KYNA and 3-HAA were also observed in the white matter (ipsilateral side) located close to the injured region and in some cells placed in the white matter of the contralateral side. The distribution of KYNA and 3-HAA perfectly matched with the peripheral injured regions. The results found were identical independently of the perfusion date of animals (17, 30 or 54 days after brain injury). For the first time, the presence of KYNA and 3-HAA has been described in a rat trauma model. Moreover, by using a double immunocytochemistry protocol, it has been demonstrated that both metabolites were located in astrocytes. The findings observed suggest that, in cerebral trauma, KYNA and 3-HAA are involved in tissue damage and that these compounds could act, respectively, as a neuroprotector and a neurotoxic. This means that, in trauma, a counterbalance occurs and that a regulation of the indoleamine 2,3 dioxygenase (IDO) pathway could be required after a brain injury in order to decrease the deleterious effects of ending metabolites (the neurotoxic picolinic acid). Moreover, the localization of KYNA and 3-HAA in the contralateral side of the lesion suggests that the IDO pathway is also involved in the sprouting and pathfinding that follows a traumatic brain injury.


Engagement of Nuclear Coactivator 7 by 3-Hydroxyanthranilic Acid Enhances Activation of Aryl Hydrocarbon Receptor in Immunoregulatory Dendritic Cells

Marco Gargaro, Carmine Vacca, Serena Massari, Giulia Scalisi, Giorgia Manni, Giada Mondanelli, Emilia M C Mazza, Silvio Bicciato, Maria T Pallotta, Ciriana Orabona, Maria L Belladonna, Claudia Volpi, Roberta Bianchi, Davide Matino, Alberta Iacono, Eleonora Panfili, Elisa Proietti, Ioana Maria Iamandii, Violetta Cecchetti, Paolo Puccetti, Oriana Tabarrini, Francesca Fallarino, Ursula Grohmann
PMID: 31481962   DOI: 10.3389/fimmu.2019.01973

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) catalyzes the first step in the kynurenine pathway of tryptophan (Trp) degradation that produces several biologically active Trp metabolites. L-kynurenine (Kyn), the first byproduct by IDO1, promotes immunoregulatory effects via activation of the Aryl hydrocarbon Receptor (AhR) in dendritic cells (DCs) and T lymphocytes. We here identified the nuclear coactivator 7 (NCOA7) as a molecular target of 3-hydroxyanthranilic acid (3-HAA), a Trp metabolite produced downstream of Kyn along the kynurenine pathway. In cells overexpressing NCOA7 and AhR, the presence of 3-HAA increased the association of the two molecules and enhanced Kyn-driven, AhR-dependent gene transcription. Physiologically, conventional (cDCs) but not plasmacytoid DCs or other immune cells expressed high levels of NCOA7. In cocultures of CD4
T cells with cDCs, the co-addition of Kyn and 3-HAA significantly increased the induction of Foxp3
regulatory T cells and the production of immunosuppressive transforming growth factor β in an NCOA7-dependent fashion. Thus, the co-presence of NCOA7 and the Trp metabolite 3-HAA can selectively enhance the activation of ubiquitary AhR in cDCs and consequent immunoregulatory effects. Because NCOA7 is often overexpressed and/or mutated in tumor microenvironments, our current data may provide evidence for a new immune check-point mechanism based on Trp metabolism and AhR.


3-Hydroxyanthralinic acid metabolism controls the hepatic SREBP/lipoprotein axis, inhibits inflammasome activation in macrophages, and decreases atherosclerosis in Ldlr-/- mice

Martin Berg, Konstantinos A Polyzos, Hanna Agardh, Roland Baumgartner, Maria J Forteza, Ilona Kareinen, Anton Gisterå, Gerhard Bottcher, Eva Hurt-Camejo, Göran K Hansson, Daniel F J Ketelhuth
PMID: 31589306   DOI: 10.1093/cvr/cvz258

Abstract

Atherosclerosis is a chronic inflammatory disease involving immunological and metabolic processes. Metabolism of tryptophan (Trp) via the kynurenine pathway has shown immunomodulatory properties and the ability to modulate atherosclerosis. We identified 3-hydroxyanthranilic acid (3-HAA) as a key metabolite of Trp modulating vascular inflammation and lipid metabolism. The molecular mechanisms driven by 3-HAA in atherosclerosis have not been completely elucidated. In this study, we investigated whether two major signalling pathways, activation of SREBPs and inflammasome, are associated with the 3-HAA-dependent regulation of lipoprotein synthesis and inflammation in the atherogenesis process. Moreover, we examined whether inhibition of endogenous 3-HAA degradation affects hyperlipidaemia and plaque formation.
In vitro, we showed that 3-HAA reduces SREBP-2 expression and nuclear translocation and apolipoprotein B secretion in HepG2 cell cultures, and inhibits inflammasome activation and IL-1β production by macrophages. Using Ldlr-/- mice, we showed that inhibition of 3-HAA 3,4-dioxygenase (HAAO), which increases the endogenous levels of 3-HAA, decreases plasma lipids and atherosclerosis. Notably, HAAO inhibition led to decreased hepatic SREBP-2 mRNA levels and lipid accumulation, and improved liver pathology scores.
We show that the activity of SREBP-2 and the inflammasome can be regulated by 3-HAA metabolism. Moreover, our study highlights that targeting HAAO is a promising strategy to prevent and treat hypercholesterolaemia and atherosclerosis.


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